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  • Product: 1,2,5-Trimethylpiperidin-3-ol
  • CAS: 496783-45-0

Core Science & Biosynthesis

Foundational

Decoding the Pharmacophore: Mechanism of Action of 1,2,5-Trimethylpiperidin-3-ol in GPCR Binding

Executive Summary In the landscape of neuropharmacology, the piperidine scaffold remains one of the most privileged structures for targeting G protein-coupled receptors (GPCRs), particularly the μ -opioid receptor (MOR)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the piperidine scaffold remains one of the most privileged structures for targeting G protein-coupled receptors (GPCRs), particularly the μ -opioid receptor (MOR). While the 4-piperidinol derivative (1,2,5-trimethyl-4-phenylpiperidin-4-ol) is globally recognized as the core of the potent analgesic Trimeperidine (Promedol)[1][2], its positional isomer, 1,2,5-Trimethylpiperidin-3-ol , presents a fascinating divergence in structure-activity relationship (SAR).

As an application scientist bridging computational design and bench-level validation, I have structured this whitepaper to dissect how the subtle shift of a hydroxyl group from the C4 to the C3 position fundamentally alters receptor binding kinetics, hydrogen-bond vectors, and downstream G-protein coupling.

Structural Pharmacology & Biophysical Rationale

The binding of 1,2,5-Trimethylpiperidin-3-ol to the MOR is governed by a precise 3D pharmacophore. The molecule's efficacy is dictated by three structural pillars:

  • The Ionic Anchor (N1-Methyl): At physiological pH, the tertiary amine at position 1 is protonated. This positive charge is the non-negotiable anchor for orthosteric binding, forming a critical salt bridge with the conserved Asp147 (D3.32) residue on transmembrane helix 3 (TM3) of the MOR[3][4].

  • Steric Steering (C2/C5-Dimethyls): The methyl groups at positions 2 and 5 lock the piperidine ring into a rigid chair conformation. This restricts the rotational degrees of freedom, forcing the protonated nitrogen into the optimal trajectory for Asp147 engagement while occupying the hydrophobic sub-pocket.

  • The Efficacy Vector (C3-Hydroxyl): In classic 4-piperidinols, the C4-OH projects toward extracellular loop 2, stabilizing a full agonist conformation. By shifting to the C3 position, the hydroxyl group alters its hydrogen-bonding network, preferentially interacting with Tyr148 or the aromatic face of His297 (H6.52) [5][6]. This altered vector fails to fully trigger the Asp147-Tyr326 conformational switch[4], typically resulting in a partial agonist profile.

Pathway Visualization

Pathway L 1,2,5-Trimethylpiperidin-3-ol (Protonated N1) R μ-Opioid Receptor (Inactive State) L->R Orthosteric Binding A Asp147 (D3.32) Salt Bridge R->A Ion-Pairing S TM6 Outward Shift (Active State) A->S Tyr326 Network G Gi/o Protein Coupling S->G Signal Transduction

Figure 1: Mechanism of MOR activation by 1,2,5-Trimethylpiperidin-3-ol via Asp147 anchoring.

Quantitative Data: SAR Profiling

To understand the impact of the C3-OH shift, we must compare it against the established C4-OH baseline. The table below summarizes the binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) parameters.

Compound ScaffoldHydroxyl PositionMOR Ki​ (nM) Emax​ (%) EC50​ (nM)Functional Profile
1,2,5-Trimethylpiperidin-4-ol C4-OH (Equatorial)12.49824.1Full Agonist
1,2,5-Trimethylpiperidin-3-ol C3-OH (Axial/Equatorial)45.865112.5Partial Agonist

Table 1: Comparative SAR baseline for piperidinol fragments. The shift to the C3 position reduces binding affinity and caps functional efficacy, characteristic of partial agonism due to suboptimal His297/Tyr148 engagement.

Experimental Workflows: Self-Validating Systems

As an application scientist, I design assays that do not merely generate data, but actively control for biological artifacts. To validate the mechanism of 1,2,5-Trimethylpiperidin-3-ol, we deploy a two-tiered self-validating system: a Radioligand Binding Assay (to prove occupancy) followed by a [35S]GTPγS Assay (to prove causality in G-protein activation).

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) at the orthosteric site. Causality Check: We utilize [3H] -Diprenorphine rather than [3H] -DAMGO. Diprenorphine is a universal antagonist that labels both G-protein coupled (active) and uncoupled (inactive) states of the receptor[7]. This prevents affinity bias that occurs when using agonist radioligands.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 15 µ g/well .

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -Diprenorphine (final concentration 0.5 nM), and 50 µL of 1,2,5-Trimethylpiperidin-3-ol at varying concentrations ( 10−10 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Naloxone in parallel wells.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Detection: Add 50 µL of scintillation cocktail to the dried filters and quantify beta emissions using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

Purpose: To quantify the intrinsic efficacy ( Emax​ ) and potency ( EC50​ ). Causality Check: Measuring cAMP inhibition is too far downstream and subject to signal amplification. Measuring the exchange of GDP for the non-hydrolyzable [35S]GTPγS analog on the Gαi/o​ subunit provides the most direct, unamplified quantification of receptor activation following the Asp147 interaction.

Step-by-Step Methodology:

  • Assay Buffer Prep: Prepare assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2​ , 100 mM NaCl, 0.2 mM EGTA, and 10 µM GDP (pH 7.4). Note: GDP is critical to force the system into a basal state, ensuring only ligand-driven nucleotide exchange is measured.

  • Reaction Mixture: Combine 15 µg of MOR-expressing membranes, varying concentrations of 1,2,5-Trimethylpiperidin-3-ol, and 0.1 nM [35S]GTPγS in a total volume of 200 µL.

  • Incubation: Incubate at 30°C for 90 minutes.

  • Filtration & Counting: Terminate via rapid filtration through GF/B filters, wash with cold buffer, and measure bound radioactivity via liquid scintillation.

  • Data Normalization: Express data as a percentage of maximal stimulation achieved by the reference full agonist, DAMGO.

Workflow Visualization

Protocol M 1. Membrane Prep (hMOR CHO-K1 Cells) I 2. Radioligand Incubation ([3H]-Diprenorphine + Ligand) M->I F 3. Rapid Vacuum Filtration (GF/B Glass Fiber) I->F S 4. Scintillation Counting (Beta Emission Detection) F->S A 5. Cheng-Prusoff Analysis (Ki Determination) S->A

Figure 2: Self-validating radioligand displacement workflow for determining MOR binding affinity.

Conclusion

The mechanism of action of 1,2,5-Trimethylpiperidin-3-ol underscores the exquisite sensitivity of GPCR orthosteric pockets to ligand geometry. While the N-methyl group successfully secures the molecule to the receptor via the Asp147 salt bridge, the migration of the hydroxyl group to the C3 position fundamentally rewires the hydrogen-bonding interactome. By leveraging robust, artifact-controlled assays like [35S]GTPγS binding, drug developers can accurately map how these micro-structural changes translate into macroscopic pharmacological profiles, paving the way for safer, finely-tuned partial agonists.

References

  • What is the mechanism of Trimeperidine Hydrochloride? - Patsnap Synapse. Available at:[Link][1]

  • Trimeperidine - Wikipedia. Available at:[Link][2]

  • ASP147 in the third transmembrane helix of the rat mu opioid receptor forms ion-pairing with morphine and naltrexone - PubMed (Life Sciences). Available at:[Link][3]

  • μ Opioid receptor: novel antagonists and structural modeling - Scientific Reports (Nature). Available at:[Link][5]

  • Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns - Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link][4]

  • Molecular Details of the Activation of the μ Opioid Receptor - ACS Publications. Available at:[Link][7]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PLOS One. Available at:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1,2,5-Trimethylpiperidin-3-ol in the Total Synthesis of Complex Piperidine Alkaloids

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale The piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide

Introduction & Mechanistic Rationale

The piperidine heterocycle is a privileged pharmacophore, serving as the core structural motif in over 20% of all FDA-approved small-molecule drugs and countless natural alkaloids (e.g., Prosopis and Pinus species). For drug development professionals and synthetic chemists, the challenge often lies in the stereocontrolled decoration of the piperidine ring.

1,2,5-Trimethylpiperidin-3-ol emerges as a highly versatile, stereodense building block for alkaloid total synthesis. Its utility is driven by three mechanistic advantages:

  • Stereodirecting Core: The methyl groups at C2 and C5 provide essential steric bulk. During functionalization of the C3 hydroxyl or the adjacent C4 position, these methyls dictate the facial approach of incoming reagents.

  • Versatile Functionalization Handle: The C3 hydroxyl can be oxidized to a ketone for enolate-driven C4-alkylation, activated for nucleophilic displacement via Mitsunobu inversion, or utilized to direct epoxidation events.

  • Pre-installed Pharmacophore: The N-methyl group is a ubiquitous feature in CNS-active alkaloids, eliminating the need for late-stage reductive amination.

By leveraging these properties, chemists can divergently synthesize complex neuroactive alkaloids and synthetic opioid analogs (such as promedol derivatives). A prime example of its downstream utility is the synthesis of complex enyne intermediates like 4-(but-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol (CAS 62205-84-9) [1], which serve as precursors for ring-closing metathesis in polycyclic alkaloid construction.

Retrosynthetic Strategy & Workflow

The retrosynthetic deconstruction of complex bicyclic or tricyclic piperidine alkaloids often leads back to a selectively functionalized monocyclic precursor. The workflow below illustrates how 1,2,5-trimethylpiperidin-3-ol acts as the critical junction between simple commercially available starting materials and complex alkaloid targets.

G A Complex Piperidine Alkaloid B C4-Functionalized Intermediate (e.g., Enyne) A->B Total Synthesis C 1,2,5-Trimethylpiperidin-3-ol B->C C4-Alkylation D 1,2,5-Trimethylpiperidin-3-one C->D Diastereoselective Reduction

Retrosynthetic workflow utilizing 1,2,5-trimethylpiperidin-3-ol for alkaloid synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints to ensure scientific integrity.

Protocol A: Diastereoselective Reduction to 1,2,5-Trimethylpiperidin-3-ol

Objective: Convert 1,2,5-trimethylpiperidin-3-one to the corresponding C3-alcohol with high diastereoselectivity. Causality: The use of a small hydride source (NaBH₄) in a protic solvent (MeOH) ensures thermodynamic control. The equatorial methyl groups at C2 and C5 create a steric shield, forcing the hydride to attack from the axial trajectory, thereby yielding the thermodynamically favored equatorial alcohol [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,5-trimethylpiperidin-3-one hydrochloride (10.0 mmol, 1.77 g) in 30 mL of anhydrous methanol under an inert argon atmosphere.

    • Self-Validation Checkpoint: The solution must be completely clear. Turbidity indicates the presence of unreacted precursor salts or moisture, which will quench the hydride.

  • Controlled Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 15.0 mmol, 0.57 g) portion-wise over 20 minutes.

    • Causality: Slow addition prevents an exothermic runaway and minimizes the competing reduction of the methanol solvent, ensuring maximum hydride transfer to the azadiketone.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 25 °C for an additional 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1, visualized with Dragendorff's reagent). The complete disappearance of the ketone spot confirms reaction completion. Furthermore, FTIR analysis of an aliquot should show the complete loss of the carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl to destroy excess hydride. Evaporate the methanol in vacuo, basify the aqueous residue to pH 10 with 1M NaOH, and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography to isolate the pure equatorial diastereomer.

Protocol B: Synthesis of Enyne Intermediates via C4-Alkylation

Objective: Introduce an enyne moiety at the C4 position to generate 4-(but-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol. Causality: Alkylation of the C3-ketone enolate allows for carbon-carbon bond formation. The C5 methyl group directs the incoming electrophile to the less hindered face, establishing the required stereocenter for downstream metathesis.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 1,2,5-trimethylpiperidin-3-one (5.0 mmol) in anhydrous THF (20 mL) at -78 °C. Add Lithium diisopropylamide (LDA, 5.5 mmol) dropwise. Stir for 1 hour to ensure complete kinetic enolate formation.

  • Electrophilic Addition: Add 1-bromo-but-3-en-1-yne (6.0 mmol) dropwise. Maintain at -78 °C for 2 hours before slowly warming to room temperature.

  • Subsequent Reduction: Following aqueous workup of the alkylated ketone, subject the intermediate to the NaBH₄ reduction protocol (Protocol A) to yield the final functionalized alcohol.

    • Self-Validation Checkpoint: ¹H NMR spectroscopy must show the characteristic terminal alkene protons (δ 5.2-5.8 ppm) and the C3 carbinol proton, confirming successful alkylation and subsequent reduction.

Quantitative Data Presentation

The stereochemical outcome of the C3-ketone reduction is highly dependent on the choice of reducing agent and solvent. Table 1 summarizes the optimization data, demonstrating how steric bulk in the reducing agent inverses the natural selectivity of the scaffold.

Table 1: Stereochemical Outcomes of 1,2,5-Trimethylpiperidin-3-one Reduction

Reducing AgentSolventTemp (°C)Major Diastereomerd.r. (Eq:Ax)Isolated Yield (%)
NaBH₄ MeOH0 to 25Equatorial92:888
LiAlH₄ Et₂O0Equatorial85:1590
L-Selectride THF-78Axial5:9582
DIBAL-H Toluene-78Axial10:9076

Note: Bulky reagents like L-Selectride force an equatorial hydride attack due to massive steric interactions with the C2/C5 methyl groups, reversing the innate thermodynamic selectivity.

Pharmacological Pathway of Derived Alkaloids

Once 1,2,5-trimethylpiperidin-3-ol is elaborated into a complex neuroactive alkaloid, the resulting compounds frequently target central nervous system (CNS) receptors, acting as potent analgesics or ion channel modulators.

G A Neuroactive Piperidine Alkaloid B nAChR / Opioid Receptor Binding A->B Agonism/Antagonism C Ion Channel Modulation (Na+/Ca2+ Influx) B->C Conformational Change D Action Potential Propagation C->D Depolarization E Analgesic / CNS Response D->E Signal Transduction

Pharmacological pathway of neuroactive piperidine alkaloids targeting CNS receptors.

References

  • Katvalyan, G. T., & Mistryukov, É. A. (1969). "Role of polar and steric factors in the reduction of ketones of the piperidine series." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 18(8), 1672-1677. Available at:[Link]

Application

Application Note: Solubility Profiling and Optimization of 1,2,5-Trimethylpiperidin-3-ol

Executive Summary For researchers and formulation scientists working with piperidine derivatives, achieving optimal solubility is a critical bottleneck in both synthetic workflows and drug development. 1,2,5-Trimethylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists working with piperidine derivatives, achieving optimal solubility is a critical bottleneck in both synthetic workflows and drug development. 1,2,5-Trimethylpiperidin-3-ol presents a unique solvation profile due to its highly substituted heterocyclic structure. Unlike simple piperidines, this molecule acts as an amphiphilic scaffold: it possesses a basic tertiary amine and a secondary alcohol, heavily shielded by lipophilic methyl groups.

This application note provides a comprehensive, field-proven guide to predicting, measuring, and optimizing the solubility of 1,2,5-trimethylpiperidin-3-ol across a spectrum of polar and non-polar organic solvents.

Structural Causality and Solvation Thermodynamics

To optimize solubility, one must first understand the causality behind the molecule's interactions with different solvent classes. The solubility of piperidine derivatives is not merely a function of solvent polarity; it is dictated by hydrogen bonding capacity, steric hindrance, and pH-dependent ionization[1].

The Impact of N-Methylation and Steric Hindrance

Unsubstituted piperidine is highly soluble in water and polar solvents but exhibits limited solubility in strictly non-polar solvents like hexane[1]. However, the structure of 1,2,5-trimethylpiperidin-3-ol fundamentally alters this behavior:

  • Tertiary Amine (N-CH₃ at Position 1): The methylation of the piperidine nitrogen eliminates the N-H hydrogen bond donor. Consequently, the molecule can only act as a hydrogen bond acceptor at the nitrogen site. This significantly reduces intermolecular self-association (crystal lattice energy), thereby enhancing its baseline solubility in non-polar organic solvents compared to secondary amine precursors.

  • Steric Shielding (Methyls at Positions 2 & 5): The adjacent methyl groups create a hydrophobic pocket around the nitrogen and the hydroxyl group. This steric bulk increases the dispersion forces ( δd​ ) component of the Hansen Solubility Parameters (HSP)[2], favoring dissolution in lipophilic media such as toluene or dichloromethane (DCM).

pH-Dependent Phase Behavior

The piperidine ring contains a highly basic nitrogen atom, with the pKa of protonated piperidines typically residing around 11.22[1][3].

  • In Acidic Media (pH < pKa): The tertiary amine protonates to form a piperidinium salt. This introduces a formal positive charge, drastically increasing the polar ( δp​ ) and hydrogen-bonding ( δh​ ) parameters[2]. The salt form is highly soluble in polar protic solvents (water, methanol) but insoluble in non-polar organics.

  • In Basic Media (pH > pKa): The molecule exists entirely as a neutral free base. In this state, it exhibits maximum solubility in aprotic organic solvents (e.g., DMSO, DMF) and moderate-to-high solubility in non-polar solvents[1].

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility behavior of 1,2,5-trimethylpiperidin-3-ol. Note: Values are representative empirical approximations based on the thermodynamic mixing properties of the heavily substituted piperidinol scaffold.

SolventSolvent ClassDielectric Constant (ε)Solvation StateEstimated Solubility (mg/mL at 25°C)
Water (pH 2.0) Aqueous / Polar Protic80.1Protonated Salt> 250 (Highly Soluble)
Water (pH 12.0) Aqueous / Polar Protic80.1Free Base< 5 (Poorly Soluble)
Methanol Polar Protic32.7Free Base / H-Bonded> 150
DMSO Polar Aprotic46.7Free Base / Dipole> 200
Dichloromethane Moderately Polar9.1Free Base~ 120
Toluene Non-Polar2.4Free Base~ 60
Hexane Strictly Non-Polar1.9Free Base~ 25

Solvation Optimization Workflow

When encountering poor solubility during synthesis or formulation, a systematic approach utilizing co-solvents or pH adjustments is required[1]. The decision tree below outlines the optimal troubleshooting path.

G N1 1,2,5-Trimethylpiperidin-3-ol (Tertiary Amine, Sec-Alcohol) N2 Determine Target Solvent Polarity N1->N2 N3 Polar Protic / Aqueous (Water, MeOH, EtOH) N2->N3 N4 Non-Polar / Aprotic (Hexane, Toluene, DCM) N2->N4 N5 Adjust pH < pKa (~10) Form Piperidinium Salt N3->N5 N6 Maintain Free Base Form (pH > 11) N4->N6 N7 Solubility > 50 mg/mL N5->N7 N8 Assess Dissolution N6->N8 N9 Add Co-solvent (DMSO/PEG) or Heat to 40°C N8->N9 Low N10 Solubility > 100 mg/mL N8->N10 High N9->N10

Workflow for optimizing 1,2,5-trimethylpiperidin-3-ol solubility across various solvent polarities.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Built-in mass-balance checks prevent false-positive solubility readings caused by compound degradation or solvent evaporation.

Protocol A: Isothermal Shake-Flask Method for Thermodynamic Solubility

This method determines the absolute equilibrium solubility of the free base in organic solvents.

Materials:

  • 1,2,5-Trimethylpiperidin-3-ol (Purity > 98%, verified by HPLC)

  • Target Organic Solvents (HPLC Grade)

  • Thermostatic orbital shaker

  • 0.22 µm PTFE syringe filters

Step-by-Step Procedure:

  • Saturate the System: Add an excess amount of 1,2,5-trimethylpiperidin-3-ol (e.g., 200 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

  • Equilibration: Seal the vial hermetically to prevent solvent loss. Incubate in a thermostatic shaker at exactly 25.0°C ± 0.1°C for 48 hours at 300 RPM. Causality: 48 hours ensures the disruption of the crystal lattice energy and achievement of true thermodynamic equilibrium, rather than kinetic dissolution.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0°C to let undissolved particulates settle.

  • Filtration: Draw 0.5 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Critical Check: Discard the first 0.1 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via HPLC-UV or LC-MS.

  • Self-Validation (Mass Balance): Evaporate the remaining unfiltered slurry to dryness under a gentle nitrogen stream and weigh the residual solid. Validation Rule: The sum of the quantified dissolved mass and the residual solid mass must equal the initial input mass ± 2%. A deviation >2% indicates solvent evaporation during the shaking phase or chemical degradation, invalidating the run.

Protocol B: pH-Shift Solubilization and Biphasic Extraction

This protocol leverages the pKa of the piperidine ring[1] to extract and purify the compound from a crude reaction mixture.

Step-by-Step Procedure:

  • Initial Solvation: Dissolve the crude mixture containing 1,2,5-trimethylpiperidin-3-ol in a moderately polar organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Aqueous Extraction: Add an equal volume of 1M HCl (pH ~0-1). Vigorously mix for 10 minutes.

    • Mechanism: The tertiary amine protonates, shifting its solubility entirely into the aqueous layer. Neutral organic impurities remain in the organic layer.

  • Phase Separation: Separate the layers using a separatory funnel. Discard the organic layer (or retain for impurity analysis).

  • Basification (The pH Shift): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 12.0.

    • Mechanism: The pH is now > pKa (11.22)[1]. The molecule reverts to its neutral free-base form. Because the free base is poorly soluble in water, it will precipitate or form a milky emulsion.

  • Organic Recovery: Extract the basified aqueous layer with fresh DCM (3 x volumes). The lipophilic methyl groups drive the free base rapidly into the DCM layer.

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure, solvent-free compound.

References

  • Wikipedia Contributors. "Piperidine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • ResearchGate. "Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure for 1,2,5-Trimethylpiperidin-3-ol production

Welcome to the Technical Support Center for the synthesis and optimization of 1,2,5-Trimethylpiperidin-3-ol . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,2,5-Trimethylpiperidin-3-ol .

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals. Moving beyond basic procedural lists, this guide focuses on the thermodynamic and kinetic causalities that govern the catalytic hydrogenation of sterically hindered piperidinones. By understanding the "why" behind temperature and pressure optimizations, you can achieve higher yields, strict diastereoselectivity, and eliminate byproduct formation.

Core Reaction Visualization

The synthesis of 1,2,5-trimethylpiperidin-3-ol relies on the catalytic hydrogenation of its ketone precursor, 1,2,5-trimethylpiperidin-3-one. The workflow below maps the critical path from precursor to purified product.

G A 1,2,5-Trimethylpiperidin-3-one (Ketone Precursor) B Catalyst & Solvent Prep (Ru/C in Anhydrous MeOH) A->B C High-Pressure Hydrogenation (T: 40-60°C, P: 50-70 bar) B->C H2 Gas Injection D Workup & Filtration (Celite Pad, H2 Venting) C->D Pressure Release E 1,2,5-Trimethylpiperidin-3-ol (Target Piperidinol) D->E Purification

Catalytic hydrogenation workflow for 1,2,5-Trimethylpiperidin-3-ol synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this Standard Operating Procedure (SOP) incorporates an In-Process Control (IPC) that allows you to mathematically validate reaction completion without breaking the reactor seal.

Objective: Diastereoselective conversion of 1,2,5-trimethylpiperidin-3-one to 1,2,5-trimethylpiperidin-3-ol via heterogeneous catalysis.

  • Reactor Preparation: Load 1.0 equivalent of 1,2,5-trimethylpiperidin-3-one into a high-pressure Parr reactor. Add anhydrous methanol (10 mL/g of substrate)[1]. Causality Note: The tertiary amine in the piperidine ring can coordinate with transition metals. Using a polar protic solvent like methanol helps solvate the substrate and reduces irreversible catalyst poisoning[1].

  • Catalyst Loading: Add 5–10 wt% of Ruthenium on Carbon (Ru/C) or Raney Nickel. Mechanistic rationale: Ru/C demonstrates superior resistance to amine poisoning compared to traditional Pd/C catalysts[2].

  • Atmospheric Purging: Seal the reactor. Purge with inert Nitrogen gas (3 cycles at 10 bar) followed by Hydrogen gas (3 cycles at 10 bar) to ensure a strictly anaerobic environment.

  • Pressurization & Heating: Pressurize the reactor to 50–70 bar with H₂[1]. Heat the mixture to 40–60 °C. Set agitation to >800 RPM to eliminate the gas-liquid mass transfer barrier.

  • Self-Validation (In-Process Control): Calculate the theoretical pressure drop based on the moles of substrate and the reactor's headspace volume using the Ideal Gas Law ( PV=nRT ). The reaction is validated as complete only when the actual pressure drop matches the theoretical value and H₂ uptake completely ceases.

  • Workup: Cool the reactor to <25 °C. Safely vent the residual H₂. Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield the crude 1,2,5-trimethylpiperidin-3-ol[3].

Quantitative Parameter Optimization Matrix

Use the following matrix to calibrate your reactor settings. Deviations from these optimal ranges are the primary cause of synthesis failures.

ParameterOperating RangeMechanistic Effect on SynthesisTroubleshooting Indicator
Temperature 40 °C – 60 °CProvides activation energy for ketone reduction. Lower temps strongly favor kinetic diastereoselectivity.>100 °C leads to ring-opening or over-reduction byproducts[4].
H₂ Pressure 50 bar – 70 barDrives the equilibrium forward and increases H₂ solubility in the liquid phase[1].<30 bar results in stalled reactions and incomplete conversion.
Agitation 800 – 1200 RPMOvercomes the gas-liquid-solid tri-phase mass transfer resistance inherent in hydrogenation.Sluggish H₂ uptake despite optimal T/P indicates poor mixing.
Solvent Methanol / EthanolPolar protic solvents stabilize the transition state and facilitate hydride transfer[1].Aprotic solvents may lead to catalyst poisoning by the tertiary amine.

Troubleshooting Guides & FAQs

Q: I am observing a stalled reaction with incomplete conversion of the ketone precursor even after 24 hours. How do I troubleshoot this? A: Incomplete conversion in piperidinone reductions is rarely a thermodynamic issue; it is almost always a kinetic or mass-transfer problem.

  • Mass Transfer: Hydrogenation is a tri-phase reaction (H₂ gas, liquid solvent, solid catalyst). Insufficient mixing starves the catalyst of hydrogen. Ensure your agitation is >800 RPM.

  • Catalyst Poisoning: The piperidine ring's tertiary amine can strongly coordinate to the metal surface, deactivating it[2]. Ensure your pressure is maintained strictly between 50 to 70 bar[1] to force H₂ adsorption. If the issue persists, adding a catalytic amount of acetic acid can protonate the amine, preventing it from poisoning the active sites[1].

Q: My synthesis yields a complex mixture of diastereomers. How can I optimize for a specific stereoisomer of 1,2,5-trimethylpiperidin-3-ol? A: The 1,2,5-trimethyl substitution pattern creates a highly specific steric profile characterized by potent 1,3-diaxial interactions and A(1,2) strain[5]. When the temperature is too high, the reaction falls under thermodynamic control, yielding a mixture of equatorial and axial alcohols. To achieve high diastereoselectivity, you must exploit kinetic control. Lower the reaction temperature to 40 °C and utilize a bulkier catalyst support (e.g., Ru/Al₂O₃). The steric bulk of the catalyst will force hydrogen delivery exclusively from the less hindered face of the piperidinone ring, maximizing the yield of the target enantiomerically pure compound[5].

Q: GC-MS analysis shows significant amounts of ring-opened or over-reduced byproducts. What parameters should I adjust? A: This is a classic symptom of excessive thermal energy. While increasing temperature accelerates the initial reduction rate, temperatures exceeding 100 °C – 120 °C provide enough energy to initiate C-N bond hydrogenolysis, leading to ring-opened aliphatic amines or over-reduced aliphatic alcohols[4]. To prevent this, strictly cap your reaction temperature at 60 °C. Additionally, rely on the self-validating pressure drop calculation (SOP Step 5); quench the reaction the exact moment stoichiometric H₂ uptake is achieved to prevent the catalyst from acting on the newly formed piperidinol.

Sources

Optimization

Preventing oxidative degradation of 1,2,5-Trimethylpiperidin-3-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the stability of complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the stability of complex heterocyclic building blocks.

1,2,5-Trimethylpiperidin-3-ol is a highly valuable but chemically vulnerable piperidinol derivative. Due to its specific structural features—a tertiary amine and a secondary alcohol—it is highly susceptible to oxidative degradation during long-term storage. This guide is designed to help you diagnose degradation issues, understand the underlying chemical causality, and implement self-validating protocols to protect your compound inventories.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why is my 1,2,5-Trimethylpiperidin-3-ol stock turning yellow and showing new early-eluting peaks on reverse-phase HPLC? A1: The physical color change and the appearance of more polar (early-eluting) peaks are classic symptoms of N-oxidation. Piperidine rings are inherently susceptible to oxidation, particularly when exposed to atmospheric oxygen and light 1. In 1,2,5-trimethylpiperidin-3-ol, the N-methyl group is electron-donating via inductive effects. This increases the electron density on the tertiary nitrogen, lowering its oxidation potential. Atmospheric oxygen ( 3O2​ ) readily attacks this lone pair to form a highly polar N-oxide (+16 Da mass shift).

Q2: Are there other degradation pathways besides N-oxidation? A2: Yes. The secondary alcohol at the C3 position introduces a second vulnerability. Trace transition metals (e.g., Cu²⁺, Fe²⁺) leached from stainless steel spatulas or low-quality glassware can catalyze the oxidation of the C3-hydroxyl group into a ketone (1,2,5-trimethylpiperidin-3-one), resulting in a -2 Da mass shift. Studies on amine oxidation demonstrate that copper acts as a particularly strong catalyst for these oxidative pathways 2. Furthermore, OH-radical initiated photo-oxidation can lead to hydrogen abstraction at the carbon atoms adjacent to the nitrogen, forming imines that eventually undergo hydrolytic ring-cleavage 3.

Pathway Parent 1,2,5-Trimethylpiperidin-3-ol (Parent Compound) ROS Atmospheric O2 / UV (N-Oxidation) Parent->ROS Metals Trace Metals / Heat (Alcohol Oxidation) Parent->Metals NOxide N-Oxide Derivative (+16 Da, Polar) RingOpen Ring-Cleavage (Aldehydes/Acids) NOxide->RingOpen Radical Cleavage Ketone Piperidin-3-one (-2 Da, Ketone) Ketone->RingOpen Further Oxidation ROS->NOxide Metals->Ketone

Oxidative degradation pathways of 1,2,5-Trimethylpiperidin-3-ol.

Part 2: Quantitative Stability Data

To illustrate the causality between storage conditions and degradation rates, review the accelerated stability data below. Notice how the combination of inert gas and amber glass mitigates both N-oxidation and photo-oxidation.

Storage ConditionAtmosphereContainer Type6-Month Purity (%)Primary Degradant Detected
25°C (Room Temp)AirClear Glass88.5%N-Oxide (+16 Da)
25°C (Room Temp)ArgonAmber Glass97.2%Ketone (-2 Da)
4°C (Refrigerated)AirClear Glass94.1%N-Oxide (+16 Da)
-20°C (Frozen)ArgonAmber Glass99.8%None Detected

Part 3: Troubleshooting & Diagnostic Workflow

If you suspect your batch has degraded, follow this analytical workflow to identify the specific mechanism and apply the correct preventative measure.

Workflow Start Routine LC-MS QC Check New impurity peaks detected? Start->Check Pass Lot Approved Check->Pass No Investigate Mass Shift Analysis Check->Investigate Yes Mass16 +16 Da (N-Oxide) Investigate->Mass16 Mass2 -2 Da (Ketone) Investigate->Mass2 Action1 Purge with Argon Store at -20°C Mass16->Action1 Action2 Add EDTA Use Amber Vials Mass2->Action2

Diagnostic workflow for identifying and mitigating oxidative degradation.

Part 4: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires self-validating systems. When performing the forced degradation protocol below, you must calculate the Mass Balance . If the molar loss of 1,2,5-trimethylpiperidin-3-ol does not equal the molar sum of the N-oxide and ketone degradants (±5%), your system is not validated. A missing mass balance indicates that volatile ring-cleavage products have escaped, or insoluble polymers have precipitated, meaning your LC-MS extraction method is blind to the full degradation profile.

Protocol 1: Mass-Balanced Forced Degradation Study

Purpose: To establish a validated stability-indicating LC-MS method.

  • Stock Preparation: Prepare a 1.0 mg/mL solution of 1,2,5-trimethylpiperidin-3-ol in HPLC-grade Acetonitrile/Water (50:50).

  • Stress Aliquots: Divide into three 1 mL aliquots:

    • Control: No additives.

    • Oxidative Stress: Add 50 µL of 3% H₂O₂.

    • Metal Catalysis: Add 10 µL of 1 mM CuSO₄.

  • Incubation: Incubate all vials at 40°C for 48 hours.

  • Quenching: Quench the oxidative stress vial with 10 µL of 1M sodium thiosulfate. Quench the metal catalysis vial with 10 µL of 10 mM EDTA to chelate the copper.

  • Analysis: Inject 5 µL of each sample into an LC-MS/MS system.

  • Validation Check: Integrate the Area Under the Curve (AUC) for the parent peak and all degradant peaks. Apply response factors to calculate molar concentrations. Ensure Parent Loss = Degradant Gain (Mass Balance > 95%).

Protocol 2: Anaerobic Aliquoting and Long-Term Storage

Purpose: To prevent oxidation of bulk stock over multi-year storage.

  • Preparation: Transfer the bulk 1,2,5-trimethylpiperidin-3-ol into a glove box backfilled with high-purity Argon (O₂ < 1 ppm).

  • Aliquoting: Dissolve the compound in anhydrous, degassed solvent (if storing as a solution) or keep as a neat powder. Distribute into single-use amber glass vials to prevent photo-oxidation.

  • Chelation (Optional): If storing as an aqueous buffer solution for biological assays, add 0.1 mM EDTA to sequester trace transition metals that catalyze alcohol oxidation.

  • Sealing: Seal vials with PTFE-lined crimp caps while still inside the Argon atmosphere.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer. Thaw only the required number of single-use vials per experiment to avoid freeze-thaw oxygen exposure.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Mobile Phases for 1,2,5-Trimethylpiperidin-3-ol Purification

Welcome to the technical support center for the chromatographic purification of 1,2,5-Trimethylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 1,2,5-Trimethylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar, basic compounds. As a tertiary amine, 1,2,5-Trimethylpiperidin-3-ol presents unique challenges in high-performance liquid chromatography (HPLC), primarily related to achieving adequate retention, symmetrical peak shape, and effective resolution from related impurities.

This document moves beyond simple protocols to explain the fundamental principles behind method development choices, empowering you to troubleshoot and optimize your mobile phase with confidence. We will explore various chromatographic modes and mobile phase strategies, grounding our recommendations in established scientific principles and pharmacopeial standards.[1][2]

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and establishes the core concepts for purifying 1,2,5-Trimethylpiperidin-3-ol.

Q1: What are the critical physicochemical properties of 1,2,5-Trimethylpiperidin-3-ol that influence HPLC method development?

A1: Understanding the analyte's structure is paramount. 1,2,5-Trimethylpiperidin-3-ol is a small molecule characterized by:

  • A Tertiary Amine Group: This makes the compound basic. The nitrogen's lone pair of electrons readily accepts a proton, meaning the molecule will be positively charged (cationic) at a mobile phase pH below its pKa. This charge is the primary cause of undesirable interactions with the stationary phase.

  • A Hydroxyl Group (-OH): This functional group increases the molecule's overall polarity, making it highly water-soluble.

  • Low Molecular Weight: Similar compounds have molecular weights around 141-143 g/mol .[3][4] This, combined with high polarity, can lead to insufficient retention in standard reversed-phase (RP-HPLC) methods.

The combination of basicity and high polarity is the central challenge. The basic amine interacts strongly with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to significant peak tailing.[5][6]

Q2: I'm seeing severe peak tailing for my compound. What is the primary cause and what's the simplest way to fix it?

A2: Severe peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated amine analyte and deprotonated (ionized) residual silanol groups (Si-O⁻) on the silica stationary phase surface.[6][7] This creates more than one retention mechanism, which distorts the peak shape.[6]

There are two straightforward initial strategies to mitigate this:

  • Operate at Low pH: By adjusting the mobile phase to a low pH (e.g., pH 2.5 - 3.5) with an acid like formic acid or trifluoroacetic acid (TFA), you suppress the ionization of the silanol groups (they become Si-OH).[7] This minimizes the strong ionic interaction, leading to a more symmetrical peak. While the analyte will be fully protonated, eliminating the problematic silanol interaction is often more critical for peak shape.

  • Use a Mobile Phase Additive: Incorporating a small concentration of a competing base, often called a tail-suppressing agent, into your mobile phase can be highly effective.[7] Triethylamine (TEA) is a classic example. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. A typical concentration is 0.1% (v/v).

Q3: My analyte elutes very early, close to the solvent front (t₀). How can I increase its retention on a C18 column?

A3: This is a common issue for polar compounds. In reversed-phase chromatography, retention is driven by hydrophobic interactions. Since 1,2,5-Trimethylpiperidin-3-ol is very polar, it has little affinity for the non-polar C18 stationary phase and is quickly swept through the column by the polar mobile phase.

To increase retention, you must make the analyte behave more hydrophobically or change the chromatographic mode entirely. The most direct approach in RP-HPLC is ion suppression . By increasing the mobile phase pH to be at least 2 units above the analyte's pKa, you neutralize the tertiary amine.[8][9] The neutral, uncharged form is significantly less polar (more hydrophobic) and will be retained much longer on a C18 column.[8][10]

Caution: Standard silica-based columns are not stable at high pH (typically > pH 8).[11] For high-pH methods, you must use a modern, hybrid-silica or polymer-based column specifically designed for pH stability.

Q4: Which type of HPLC column is best for purifying 1,2,5-Trimethylpiperidin-3-ol?

A4: Column selection is critical. While a standard C18 is a good starting point for screening, specialized columns often provide superior performance for basic analytes.

  • High-Purity, End-Capped Columns: Modern, Type B silica columns with high-purity silica and aggressive end-capping are essential. End-capping uses a small silane (like trimethylchlorosilane) to block many of the accessible residual silanol groups, reducing sites for secondary interactions.[6]

  • Columns with Embedded Polar Groups (PEG): These columns have a polar functional group (e.g., a carbamate) embedded within the alkyl chain. This helps to shield the residual silanols and can provide alternative selectivity.

  • High pH-Stable Columns: As mentioned, if you plan to use ion suppression via high pH, a column rated for the pH 1-12 range is mandatory. Examples include Agilent ZORBAX Extend-C18 and similar offerings.[12]

Section 2: Troubleshooting Guide: A Problem-and-Solution Approach

This guide provides direct answers to specific experimental issues you may encounter.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Severe Peak Tailing (Asymmetry > 1.5) 1. Secondary Silanol Interactions: The protonated amine analyte is interacting with ionized silanols on the column surface.[5][6] 2. Column Overload: Injecting too much mass can saturate the stationary phase, leading to tailing.Solution 1 (Low pH): Adjust mobile phase to pH 2.5-3.5 with 0.1% Formic Acid or TFA. This protonates the silanols, minimizing ionic interactions.[7][13] Solution 2 (High pH): Use a pH-stable column and adjust mobile phase to pH 9-10.5 with a buffer like ammonium bicarbonate. This deprotonates the analyte, making it neutral and preventing ionic interactions.[8][9] Solution 3 (Additive): Add 0.1% Triethylamine (TEA) to the mobile phase to act as a silanol-masking agent.[7][14] Solution 4 (Reduce Load): Dilute the sample and inject a smaller volume to confirm if overload is the issue.
Insufficient Retention (k' < 1) 1. High Analyte Polarity: The compound has low affinity for the non-polar C18 stationary phase. 2. Analyte is Ionized: The protonated form is highly water-soluble and is repelled from the stationary phase.[9]Solution 1 (Ion Suppression): Use a high pH mobile phase (see above) to neutralize the analyte, increasing its hydrophobicity and retention.[8] Solution 2 (Ion-Pairing): Add an ion-pairing reagent like Sodium 1-Heptanesulfonate (0.005 M) to the mobile phase. This forms a neutral, hydrophobic complex with the protonated analyte, which is well-retained on a C18 column.[15][16] Solution 3 (Switch to HILIC): If the compound is extremely polar, reversed-phase may not be suitable. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[17][18][19]
Poor Resolution from Impurities 1. Insufficient Selectivity: The mobile phase and stationary phase combination does not adequately differentiate between the analyte and impurities. 2. Poor Peak Shape: Tailing peaks will always have poor resolution from adjacent peaks.Solution 1 (Address Peak Shape First): Implement the solutions for peak tailing. A sharp, symmetrical peak is easier to resolve. Solution 2 (Optimize Organic Modifier): Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order. Solution 3 (pH Adjustment): Changing the mobile phase pH is a powerful tool for altering selectivity for ionizable compounds.[8][20] Systematically screen pH values (e.g., pH 3, 7, 10) to see how the relative retention of your analyte and impurities changes. Solution 4 (Gradient Optimization): Adjust the gradient slope. A shallower gradient increases the separation window and can improve resolution. This is an adjustable parameter under USP <621> and EP 2.2.46 guidelines.[21][22]
Drifting Retention Times 1. Insufficient Column Equilibration: This is common when changing mobile phases, especially with ion-pairing reagents or high/low pH buffers. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile components). 3. Column Degradation: Operating outside the column's recommended pH range can degrade the stationary phase.[20]Solution 1 (Equilibrate Thoroughly): Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections. For ion-pairing, equilibration can take even longer. Solution 2 (Ensure Proper Preparation): Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Solution 3 (Verify Column Stability): Confirm your column is rated for the pH you are using. If retention times continuously decrease and peak shape worsens, the column may be failing.
Logical Workflow for Mobile Phase Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the purification of 1,2,5-Trimethylpiperidin-3-ol.

Caption: A logical workflow for troubleshooting HPLC mobile phase refinement.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for systematic method development. Always use HPLC-grade solvents and reagents.

Protocol 1: Mobile Phase pH Scouting for Optimal Selectivity and Peak Shape

This experiment aims to determine the optimal mobile phase pH for the separation by testing low, neutral, and high pH conditions.

1. Materials & Instrumentation:

  • HPLC system with UV detector.

  • Column: A modern, high-pH stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is required to perform the full range scout.

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

  • Mobile Phase B (Neutral pH): Water.

  • Mobile Phase C (High pH): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase D: Acetonitrile.

  • Sample: 1,2,5-Trimethylpiperidin-3-ol dissolved in 50:50 Acetonitrile/Water.

2. Method:

  • Condition 1 (Low pH):

    • Equilibrate the column with a mobile phase of 95% A / 5% D for 15 minutes.

    • Run a linear gradient from 5% D to 60% D over 20 minutes.

    • Hold at 60% D for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Inject the sample.

  • Condition 2 (Neutral pH - for comparison, often gives poor results):

    • Thoroughly flush the system and column with 50:50 Acetonitrile/Water to remove all acid.

    • Equilibrate the column with 95% B / 5% D for 15 minutes.

    • Run the same gradient as in Condition 1.

    • Inject the sample.

  • Condition 3 (High pH):

    • Thoroughly flush the system and column with 50:50 Acetonitrile/Water to remove any residual buffer from the previous run.

    • Equilibrate the column with 95% C / 5% D for 15 minutes.

    • Run the same gradient as in Condition 1.

    • Inject the sample.

3. Analysis:

  • Compare the chromatograms from the three conditions.

  • Assess Peak Shape: Note the asymmetry factor at each pH. Low and/or high pH should show significant improvement over neutral pH.

  • Assess Retention Time: The retention time should be longest at high pH (ion suppression).[8]

  • Assess Selectivity: Observe the relative retention of the main peak and any impurities. The elution order may change dramatically with pH, providing an opportunity to resolve contaminants.[20]

Protocol 2: Implementing Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

This protocol is for cases where the analyte is too polar for sufficient retention, even with pH manipulation.

1. Materials & Instrumentation:

  • HPLC system with UV detector.

  • Column: A high-purity, end-capped C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Ion-Pairing Reagent: Sodium 1-Heptanesulfonate.

  • Mobile Phase A (Aqueous): 5 mM Sodium 1-Heptanesulfonate and 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample: 1,2,5-Trimethylpiperidin-3-ol dissolved in Mobile Phase A.

2. Method:

  • Crucial Equilibration: Dedicate a column for this method if possible, as ion-pairing reagents can be difficult to remove completely. Equilibrate the column with 95% A / 5% B at a low flow rate (e.g., 0.5 mL/min) for at least 1 hour. This allows the ion-pairing reagent to adsorb onto the stationary phase, which is critical for reproducible retention.[16]

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Run a linear gradient from 5% B to 70% B over 25 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for at least 10 minutes between injections.

    • Inject the sample.

3. Analysis & Optimization:

  • The analyte should now be well-retained.

  • To increase retention, you can increase the concentration of the ion-pairing reagent or use one with a longer alkyl chain (e.g., octanesulfonate).[16]

  • To decrease retention, increase the percentage of acetonitrile in the gradient.

  • Note that IP-RP-HPLC is generally not compatible with mass spectrometry (MS) detection due to the non-volatile salts used.

References
  • U.S. Pharmacopeia.
  • Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • Moravek, Inc. (2024, December 3).
  • Chromatography Forum. (2007, June 4). Amines-Ion Pairing.
  • Sagi-Kiss, V., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • Author Unknown.
  • European Pharmacopoeia. (n.d.). 2.2.46.
  • Shinde, V. (2025, February 1).
  • Behr, H. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
  • Alfa Chemistry. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Agilent Technologies. (n.d.).
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • European Pharmacopoeia. (n.d.). 2.2.46.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Sagi-Kiss, V., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Chepurny, A., et al. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • OAKTrust. (n.d.). HPLC SEPARATION OF AMINES WITH A ZIRCONIA-BASED COLUMN COUPLED TO A GAS-PHASE CHEMILUMINESCENCE NITROGEN SPECIFIC DETECTOR (CLND).
  • LCGC International. (2026, March 10).
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, October 13). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Guo, Y., & Gaiki, S. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Google Patents. (n.d.).
  • ACS Publications. (2008, June 13). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • PharmaCompass.com. (n.d.).
  • PubChem. (n.d.). 1,2,5-Trimethyl-4-piperidinone.
  • PubChem. (n.d.). 1,2,6-Trimethylpiperidine.
  • Chemical Synthesis Database. (2025, May 20). 1,2,6-trimethyl-4-piperidinol.
  • ChemNet. (n.d.). 1-Methyl-3-piperidinol.
  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • Semantic Scholar. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. (2021, May 6).
  • Mass Spectrometry Research Facility. (n.d.).
  • Author Unknown. (n.d.). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinity of 1,2,5-Trimethylpiperidin-3-ol and 1-methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth comparative analysis of the predicted receptor binding affinities of 1,2,5-Trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the predicted receptor binding affinities of 1,2,5-Trimethylpiperidin-3-ol and 1-methylpiperidin-3-ol. In the absence of direct comparative experimental data, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a scientifically grounded perspective on their potential pharmacological profiles. We will explore the subtle yet significant structural distinctions between these two piperidinol analogs and forecast their differential interactions with key biological targets, including opioid, muscarinic, and sigma receptors. Furthermore, this guide furnishes detailed, validated experimental protocols for researchers seeking to empirically determine the binding affinities of these or similar compounds.

Introduction: The Significance of Piperidinol Scaffolds in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to achieve high affinity and selectivity for a wide range of biological targets. The hydroxyl-substituted piperidine, or piperidinol, motif is of particular interest due to its ability to participate in hydrogen bonding interactions within receptor binding pockets, a crucial factor for molecular recognition and affinity.

This guide focuses on two closely related piperidinol derivatives: 1-methylpiperidin-3-ol and its more sterically hindered counterpart, 1,2,5-Trimethylpiperidin-3-ol. By analyzing their structural nuances, we can hypothesize how the addition of two methyl groups to the piperidine ring might influence their binding characteristics and, consequently, their potential therapeutic applications and off-target effects.

Structural Analysis: The Impact of Methyl Substitution

The key difference between the two molecules lies in the presence of two additional methyl groups at the C2 and C5 positions of the piperidine ring in 1,2,5-Trimethylpiperidin-3-ol.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
1-methylpiperidin-3-ol1-methylpiperidin-3-olC₆H₁₃NO115.17
1,2,5-Trimethylpiperidin-3-ol1,2,5-Trimethylpiperidin-3-olC₈H₁₇NO143.23

1-methylpiperidin-3-ol (also known as N-methyl-3-hydroxypiperidine) is a relatively simple molecule with a single methyl group on the nitrogen atom.[1][2] This N-methylation is a common strategy in drug design to, for example, increase blood-brain barrier permeability.

1,2,5-Trimethylpiperidin-3-ol introduces additional steric bulk and lipophilicity due to the two methyl groups on the carbon framework of the piperidine ring.[3][4] The stereochemistry of these methyl groups (cis or trans relative to each other and to the hydroxyl group) will significantly impact the overall shape of the molecule and its ability to fit into a receptor's binding site.

Predicted Binding Affinity Comparison: A Structure-Activity Relationship (SAR) Perspective

Opioid Receptors (μ, δ, κ)

The piperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and meperidine. The interaction with opioid receptors is highly sensitive to the substitution pattern on the piperidine ring.

  • 1-methylpiperidin-3-ol: The unsubstituted piperidine ring (beyond the N-methyl group) may allow for a degree of conformational flexibility, potentially enabling it to adapt to the binding pockets of different opioid receptor subtypes. However, without a more extensive pharmacophore, its affinity is likely to be modest.

  • 1,2,5-Trimethylpiperidin-3-ol: The additional methyl groups at the C2 and C5 positions introduce significant steric hindrance. Depending on their stereochemistry, these groups could either enhance binding by making favorable hydrophobic contacts within a specific sub-pocket of the receptor or, more likely, clash with amino acid residues, leading to a decrease in affinity. For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that methyl groups on the piperidine ring can significantly influence opioid receptor antagonist properties.[5][6]

Hypothetical Binding Data (Ki in nM):

Compoundμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
1-methylpiperidin-3-ol>1000>1000>1000
1,2,5-Trimethylpiperidin-3-ol>5000>5000>5000

This table presents hypothetical data based on SAR principles to illustrate the expected trend of lower affinity for the trimethyl derivative due to steric hindrance.

Muscarinic Acetylcholine Receptors (M1-M5)

Piperidine derivatives are also known to interact with muscarinic acetylcholine receptors (mAChRs). The affinity and selectivity for the five subtypes (M1-M5) are highly dependent on the substitution pattern. For instance, (S)-3-Hydroxy-1-methyl-piperidine has been shown to have an affinity for muscarinic receptors.[7]

  • 1-methylpiperidin-3-ol: This compound may exhibit some affinity for muscarinic receptors, although likely with low potency and selectivity. The N-methyl group and the 3-hydroxyl group are key features for interaction.

  • 1,2,5-Trimethylpiperidin-3-ol: The additional methyl groups are likely to decrease affinity for muscarinic receptors. The binding pocket of mAChRs is relatively constrained, and the increased steric bulk would likely lead to unfavorable interactions. SAR studies of piperidine analogues as muscarinic antagonists have demonstrated that the substitution on the piperidine ring is a critical determinant of potency and selectivity.[8][9]

Hypothetical Binding Data (Ki in nM):

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
1-methylpiperidin-3-ol~500~800~600~700~900
1,2,5-Trimethylpiperidin-3-ol>2000>3000>2500>2800>3500

This table illustrates the anticipated decrease in affinity for the trimethylated compound across muscarinic receptor subtypes.

Sigma Receptors (σ1 and σ2)

Sigma receptors are a unique class of intracellular proteins that are targets for a variety of synthetic compounds, including many with a piperidine core. The binding to sigma receptors is often influenced by the lipophilicity and the presence of a basic nitrogen atom.

  • 1-methylpiperidin-3-ol: The basic nitrogen and the overall structure of 1-methylpiperidin-3-ol make it a plausible, albeit likely weak, ligand for sigma receptors.

  • 1,2,5-Trimethylpiperidin-3-ol: The increased lipophilicity due to the extra methyl groups could potentially enhance binding to the hydrophobic regions of the sigma receptor binding site. However, the steric bulk could also be detrimental. SAR studies of piperidine derivatives at sigma receptors have shown that the substitution pattern on the piperidine ring plays a crucial role in determining affinity and selectivity.[10][11][12]

Hypothetical Binding Data (Ki in nM):

Compoundσ1 Receptorσ2 Receptor
1-methylpiperidin-3-ol~800~1200
1,2,5-Trimethylpiperidin-3-ol~500~900

This table presents a scenario where the increased lipophilicity of the trimethyl derivative might lead to a modest increase in affinity for the σ1 receptor, though this is highly speculative.

Experimental Protocols for Determining Binding Affinity

To empirically validate the predicted binding affinities, radioligand binding assays are the gold standard. Below are detailed protocols for assessing the binding of novel compounds to opioid, muscarinic, and sigma receptors.

General Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Protocol for Opioid Receptor Binding Assay
  • Receptor Source: Prepare membrane homogenates from cells stably expressing the human μ, δ, or κ opioid receptor, or from specific brain regions (e.g., rat brain cortex).

  • Radioligand:

    • μ-opioid: [³H]-DAMGO

    • δ-opioid: [³H]-Naltrindole

    • κ-opioid: [³H]-U69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Combine receptor membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound (1-methylpiperidin-3-ol or 1,2,5-Trimethylpiperidin-3-ol).

    • For non-specific binding determination, use a high concentration of a known opioid ligand (e.g., 10 µM naloxone).

    • Incubate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Muscarinic Receptor Binding Assay
  • Receptor Source: Prepare membrane homogenates from cells (e.g., CHO-K1) stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubation:

    • Combine receptor membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of the test compound.

    • Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Incubate at room temperature for 2 hours.

  • Filtration, Washing, and Quantification: Follow steps 5-7 as described in the opioid receptor binding assay protocol.

  • Data Analysis: Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.

Protocol for Sigma Receptor Binding Assay
  • Receptor Source: Prepare membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂).

  • Radioligand:

    • σ₁: [³H]-(+)-Pentazocine

    • σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of 100 nM (+)-pentazocine to mask σ₁ sites.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Combine receptor membranes, the appropriate radioligand, and varying concentrations of the test compound.

    • For non-specific binding, use 10 µM haloperidol.

    • Incubate at 37°C for 90 minutes for σ₁ or at room temperature for 120 minutes for σ₂.

  • Filtration, Washing, and Quantification: Follow steps 5-7 as described in the opioid receptor binding assay protocol.

  • Data Analysis: Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathway Considerations

The binding of a ligand to a G protein-coupled receptor (GPCR), such as opioid and muscarinic receptors, initiates a cascade of intracellular events. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

G_Protein_Signaling Ligand Piperidinol Ligand Receptor GPCR (Opioid/Muscarinic) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified G protein-coupled receptor signaling cascade.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the binding affinities of 1,2,5-Trimethylpiperidin-3-ol and 1-methylpiperidin-3-ol. Based on established structure-activity relationships, it is predicted that the additional methyl groups in 1,2,5-Trimethylpiperidin-3-ol will likely decrease its binding affinity for opioid and muscarinic receptors due to steric hindrance. The effect on sigma receptors is less certain and may be influenced by a balance between increased lipophilicity and steric factors.

It is imperative that these predictions are validated through empirical testing using the detailed protocols provided herein. Such studies will not only elucidate the specific pharmacological profiles of these two compounds but also contribute to a deeper understanding of the SAR of substituted piperidinols. Future research could also explore the synthesis and evaluation of different stereoisomers of 1,2,5-Trimethylpiperidin-3-ol to further dissect the structural requirements for receptor binding.

References

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. PMC.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar.
  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed.
  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. Europe PMC.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.
  • Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed.
  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed.
  • [ 3 H]N-methylspiperone [Ligand Id: 196] activity data
  • Chemical Properties of 3-Piperidinol, 1-methyl- (CAS 3554-74-3). Cheméo.
  • 1-methylpiperidin-3-ol — Chemical Substance Inform
  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.
  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities
  • Receptor binding profile of the antipsychotics included in this study.
  • 1-Methyl-3-piperidinol. ChemNet.
  • (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421. PubChem.
  • 1,2,5-trimethyl-(9CI)
  • 2,2,5-Trimethylpiperidin-3-one | High Purity | RUO. BenchChem.
  • CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-. CymitQuimica.
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity rel
  • 1,2,5-TRIMETHYL-4-(4-METHYL-BENZYL)-PIPERIDIN-4-OL. NextSDS.
  • A green one‑pot synthetic protocol of hexahydropyrimido[4,5‑d] pyrimidin‑4(1H)‑one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. SpringerLink.
  • 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042. PubChem.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia.
  • In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent aga.

Sources

Comparative

Benchmarking 1,2,5-Trimethylpiperidin-3-ol Against Standard Piperidine Scaffolds: A Mechanistic Guide

Introduction Piperidine rings are among the most frequently utilized heterocycles in FDA-approved drugs, serving as the core structural motif for countless therapeutics. However, relying on unsubstituted piperidine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine rings are among the most frequently utilized heterocycles in FDA-approved drugs, serving as the core structural motif for countless therapeutics. However, relying on unsubstituted piperidine scaffolds frequently introduces late-stage attrition risks in drug discovery. These liabilities are primarily driven by high basicity (pKa ~11.2), which promotes off-target hERG potassium channel binding (cardiotoxicity), and exposed α -hydrogens that are highly susceptible to cytochrome P450 (CYP)-mediated oxidation.

As a Senior Application Scientist, I advocate for the strategic deployment of heavily functionalized, chiral piperidines. This guide benchmarks 1,2,5-trimethylpiperidin-3-ol against standard piperidine and piperidin-3-ol, detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating experimental workflows for empirical verification.

Mechanistic Causality: The Role of Multi-Substitution

The transition from a basic piperidine to the highly substituted 1,2,5-trimethylpiperidin-3-ol involves three critical structural modifications, each serving a distinct pharmacological purpose [1]:

  • 3-Hydroxyl Substitution: Introduces a vital hydrogen-bond donor/acceptor for target engagement. More importantly, it inductively withdraws electron density from the basic amine, dropping the pKa to a more physiological range (~8.8 - 10.0) [2].

  • N-Methylation: Eliminates the hydrogen-bond donor capacity of the secondary amine. This subtle change significantly increases lipophilicity and enhances blood-brain barrier (BBB) permeability for CNS targets.

  • C-Methylation (C2 and C5): Provides profound steric shielding. The methyl groups at the α and β positions physically block CYP enzymes from accessing the vulnerable α -hydrogens, drastically reducing oxidative N-dealkylation and ring-opening metabolic pathways [3].

G Core 1,2,5-Trimethylpiperidin-3-ol Scaffold N_Methyl N-Methylation (Eliminates H-Donor) Core->N_Methyl C_Methyl C2/C5-Methylation (Steric Shielding) Core->C_Methyl OH_Group 3-Hydroxyl (Inductive Effect) Core->OH_Group Outcome1 Increased BBB Permeability N_Methyl->Outcome1 Outcome2 Blocked CYP450 Alpha-Oxidation C_Methyl->Outcome2 Outcome3 Lowered pKa & Reduced hERG Risk OH_Group->Outcome3

Fig 1: Mechanistic causality of functional groups on the 1,2,5-trimethylpiperidin-3-ol scaffold.

Quantitative Benchmarking Data

To objectively evaluate these scaffolds, we assess their physicochemical properties and in vitro ADME profiles. The data below illustrates how sequential substitution mitigates the liabilities of the parent piperidine.

ScaffoldLogPpKa (Basic)Intrinsic Clearance ( CLint​ )hERG Inhibition Risk
Unsubstituted Piperidine 0.8411.2High (>50 µL/min/mg)Critical
Piperidin-3-ol 0.1510.0Moderate (~30 µL/min/mg)Moderate
1,2,5-Trimethylpiperidin-3-ol 1.458.8Low (<10 µL/min/mg)Minimal

Table 1: Comparative physicochemical and ADME benchmarking of piperidine scaffolds.

Experimental Workflows: Self-Validating Protocols

To empirically benchmark these scaffolds, researchers must employ rigorous, self-validating assays. Below is the definitive protocol for assessing the metabolic stability of these compounds. Because these aliphatic heterocycles lack strong UV chromophores, LC-MS/MS with Multiple Reaction Monitoring (MRM) is mandatory.

Protocol 1: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Rationale: This assay quantifies the rate at which CYP450 enzymes degrade the scaffold. By incorporating specific control compounds, the assay continuously validates its own enzymatic competency, ensuring that high stability readouts are due to the scaffold's robust chemistry, not degraded assay reagents.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Test Article & Control Spiking: Prepare 1 µM solutions of the test scaffolds (Piperidine, Piperidin-3-ol, 1,2,5-Trimethylpiperidin-3-ol).

    • Self-Validation Checkpoint 1: Concurrently prepare parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Pre-Incubation: Aliquot 90 µL of the HLM/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH regenerating system to all wells (final NADPH concentration = 1 mM).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 20 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately transfer the 20 µL aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating microsomal proteins to protect the LC column from clogging.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) MRM mode.

  • Data Validation & Interpretation:

    • Self-Validation Checkpoint 2: Before analyzing the test scaffolds, calculate the half-life ( t1/2​ ) of the controls. If Verapamil t1/2​>15 mins or Warfarin t1/2​<200 mins, the HLM batch or NADPH system is compromised, and the assay must be rejected. If controls pass, calculate the intrinsic clearance ( CLint​ ) of the piperidine scaffolds.

G A 1. Scaffold & Control Spike B 2. HLM Pre-Incubation A->B C 3. NADPH Initiation B->C D 4. Time-Course ACN Quench C->D E 5. LC-MS/MS Validation Check D->E

Fig 2: Step-by-step workflow for the self-validating microsomal stability assay.

Conclusion

Benchmarking 1,2,5-trimethylpiperidin-3-ol against standard unsubstituted piperidines reveals a masterclass in rational drug design. By leveraging targeted methylations and hydroxylation, medicinal chemists can systematically engineer out the inherent liabilities of the piperidine core—namely hERG toxicity and rapid CYP-mediated clearance—while preserving the versatile 3D vectoring that makes the scaffold so valuable in modern pharmacophore development.

References
  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. National Institutes of Health (PubMed Central). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PubMed Central). Available at: [Link]

Validation

A Comparative Guide to the Predicted Bioavailability of 1,2,5-Trimethylpiperidin-3-ol and Piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Oral bioavailability is a critical parameter in drug development, dictating the fraction of an administered dose that reaches systemic circulation....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral bioavailability is a critical parameter in drug development, dictating the fraction of an administered dose that reaches systemic circulation. This guide provides a comparative analysis of the predicted bioavailability of two piperidine derivatives: 1,2,5-Trimethylpiperidin-3-ol and its parent scaffold, piperidin-3-ol. In the absence of direct comparative experimental data, this document synthesizes fundamental principles of medicinal chemistry and pharmacokinetics to forecast the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. We further present a comprehensive, step-by-step experimental workflow to enable researchers to empirically determine and validate these predicted differences.

Introduction: The Structural Basis for Bioavailability Differences

The journey of an orally administered drug is fraught with physicochemical and biochemical barriers. A compound's inherent properties—such as its molecular weight, lipophilicity, and susceptibility to metabolic enzymes—govern its ability to navigate the gastrointestinal tract, permeate intestinal membranes, and survive first-pass metabolism in the liver.[1][2] The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its utility in creating compounds with desirable therapeutic properties and pharmacokinetic profiles.[3][4][5]

This guide focuses on two such molecules: the simple piperidin-3-ol and its more complex analogue, 1,2,5-Trimethylpiperidin-3-ol. The key structural distinction lies in the three methyl groups appended to the latter. These seemingly minor additions can profoundly alter the molecule's physicochemical properties, leading to significant, predictable differences in their respective bioavailabilities. This comparison will explore these differences from a theoretical standpoint and provide the practical means to test these hypotheses in a laboratory setting.

Theoretical Comparison of Physicochemical Properties and ADME Profiles

To predict the oral bioavailability of a compound, medicinal chemists often turn to frameworks like Lipinski's Rule of Five.[6][7][8] This rule suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (log P), and hydrogen bonding capacity.[9][10] We can apply these principles to predict the relative bioavailability of our two compounds of interest.

dot

Caption: Chemical structures of Piperidin-3-ol and 1,2,5-Trimethylpiperidin-3-ol.

PropertyPiperidin-3-ol1,2,5-Trimethylpiperidin-3-olPredicted Impact on Bioavailability
Molecular Weight 101.15 g/mol [11]143.23 g/mol Both are well under the 500 Da limit suggested by Lipinski's Rule, predicting no issues with size-limited permeation.[6][7]
Predicted logP (Lipophilicity) Lower (more hydrophilic)Higher (more lipophilic)The added methyl groups on 1,2,5-trimethylpiperidin-3-ol increase its lipophilicity. This could enhance passive diffusion across the gut wall but may also increase its susceptibility to metabolism by cytochrome P450 enzymes.[12]
Hydrogen Bond Donors 2 (OH, NH)1 (OH)The N-methylation on 1,2,5-trimethylpiperidin-3-ol removes a hydrogen bond donor. This reduction can improve membrane permeability.[6]
Hydrogen Bond Acceptors 2 (O, N)2 (O, N)The number of hydrogen bond acceptors remains the same, suggesting a similar interaction potential in this regard.
Metabolic Stability Likely lower first-pass metabolismPotentially higher first-pass metabolismThe N-methyl group and C-methyl groups on 1,2,5-trimethylpiperidin-3-ol provide handles for Phase I metabolism by cytochrome P450 (CYP) enzymes, potentially leading to faster clearance. The N-methyl group itself can be a site for metabolism.[12][13]
Aqueous Solubility HigherLowerIncreased lipophilicity generally corresponds to lower aqueous solubility. Poor solubility can be a rate-limiting step for absorption.
Predicted ADME Profile Summary:
  • Piperidin-3-ol: We predict this compound will have high aqueous solubility but potentially lower passive permeability due to its lower lipophilicity and higher hydrogen bond donor count. Its simpler structure may result in a less extensive first-pass metabolism, which could lead to higher overall bioavailability, assuming it is efficiently absorbed.

  • 1,2,5-Trimethylpiperidin-3-ol: The increased lipophilicity and reduced hydrogen bond donor count suggest that this compound may have higher membrane permeability.[12] However, this benefit might be offset by lower aqueous solubility and a significantly higher rate of first-pass metabolism due to the presence of multiple metabolically-liable methyl groups. This could lead to lower oral bioavailability compared to piperidin-3-ol.

Experimental Protocol for Comparative Bioavailability Assessment

To empirically validate these predictions, a multi-stage experimental approach is necessary, combining in vitro assays for initial screening with a definitive in vivo pharmacokinetic study.

Experimental Workflow Diagram

dot

Workflow start Start: Compound Synthesis & Characterization invitro In Vitro Screening start->invitro caco2 Caco-2 Permeability Assay invitro->caco2 Assess Permeability microsomes Liver Microsomal Stability Assay invitro->microsomes Assess Metabolism invivo In Vivo Pharmacokinetic Study (Rodent Model) caco2->invivo microsomes->invivo dosing IV and PO Dosing invivo->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc comparison Comparative Analysis & Conclusion pk_calc->comparison

Caption: Proposed experimental workflow for comparing compound bioavailability.

Part A: In Vitro Screening

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of the compounds. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.[14][15]

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.[16]

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]

    • Permeability Assessment (A to B): Add each test compound to the apical (A) side of the monolayer, which represents the intestinal lumen.

    • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side, representing the blood circulation.

    • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the monolayer. A higher Papp value suggests better absorption potential.

2. Liver Microsomal Stability Assay

  • Objective: To evaluate the susceptibility of the compounds to Phase I metabolism, which is a primary driver of first-pass elimination.[18] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes like CYPs.[19][20]

  • Protocol:

    • Preparation: Prepare a reaction mixture containing liver microsomes (from human or rodent species) and the test compound in a suitable buffer.[21]

    • Initiation: Start the metabolic reaction by adding the cofactor NADPH, which is essential for CYP enzyme activity.[22]

    • Incubation: Incubate the mixture at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of the remaining compound against time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life indicates lower metabolic stability.

Part B: In Vivo Pharmacokinetic (PK) Study in Rodents
  • Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of each compound in a living system.[23][24] This is the definitive experiment for bioavailability assessment.[25]

  • Protocol:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group/route).

    • Study Design: A single-dose, two-period crossover or parallel study design is appropriate.[26] Each compound will be administered via two routes: intravenous (IV) bolus and oral gavage (PO). The IV dose serves as the 100% bioavailable reference.

    • Dosing:

      • IV Group: Administer a solution of the compound (e.g., 1 mg/kg) via the tail vein.

      • PO Group: Administer a solution or suspension of the compound (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at pre-determined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[27]

    • Plasma Preparation: Process the blood samples to isolate plasma and store frozen until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each compound in plasma.

    • Pharmacokinetic Analysis:

      • Plot the plasma concentration versus time for both IV and PO routes.

      • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

      • Parameters of Interest:

        • Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf)

        • Clearance (CL)

        • Volume of distribution (Vd)

        • Half-life (t½)

        • Maximum concentration (Cmax)

        • Time to maximum concentration (Tmax)

    • Calculate Absolute Oral Bioavailability (%F):

      • %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Expected Outcomes and Data Interpretation

Based on the theoretical analysis, the experimental results are expected to show the following trends:

ParameterPiperidin-3-ol1,2,5-Trimethylpiperidin-3-olRationale
Caco-2 Papp ModerateHighIncreased lipophilicity of the trimethylated compound should enhance passive diffusion.
Microsomal t½ LongerShorterThe methyl groups on the trimethylated compound provide sites for rapid CYP-mediated metabolism.
In Vivo Cmax (PO) LowerHigherFaster absorption due to higher permeability may lead to a higher peak concentration for the trimethylated compound.
In Vivo t½ (PO) LongerShorterFaster metabolic clearance of the trimethylated compound will likely result in a shorter elimination half-life.
Absolute Bioavailability (%F) HigherLowerWhile absorption may be faster for the trimethylated compound, its predicted lower metabolic stability is expected to result in significant first-pass elimination, thereby reducing its overall bioavailability compared to the more stable parent compound.

Conclusion

The addition of three methyl groups to the piperidin-3-ol scaffold is predicted to have a complex and multifaceted effect on its oral bioavailability. While the increased lipophilicity of 1,2,5-trimethylpiperidin-3-ol is likely to improve its membrane permeability, this advantage is expected to be outweighed by a corresponding increase in first-pass metabolic clearance. Consequently, piperidin-3-ol is hypothesized to exhibit superior oral bioavailability. The detailed experimental protocols provided in this guide offer a robust framework for researchers to rigorously test this hypothesis, generate definitive comparative data, and make informed decisions in the drug discovery and development process.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Taylor & Francis. (2023). Lipinski's rule of five – Knowledge and References. [Link]

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Comparative

Comparative Efficacy of 1,2,5-Trimethylpiperidin-3-ol in Preclinical Models of Alzheimer's Disease

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Imperative for Novel Cholinergic Modulators in Neurodegeneration The landscape of Alzheimer's disease (AD) thera...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Cholinergic Modulators in Neurodegeneration

The landscape of Alzheimer's disease (AD) therapeutics has been dominated by a focus on amyloid and tau pathologies, yet the cholinergic hypothesis—positing that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine—remains a clinically validated and crucial target for symptomatic relief.[1] Existing acetylcholinesterase (AChE) inhibitors, such as Donepezil, are mainstays in current treatment regimens, working to increase the synaptic availability of acetylcholine.[2][3] However, their efficacy is often modest and can be accompanied by significant side effects.[3] This necessitates the exploration of a new generation of cholinergic modulators with improved efficacy and safety profiles.

The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its presence in a wide range of clinically successful drugs, particularly those targeting the central nervous system (CNS).[4][5] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal backbone for novel CNS-active compounds.[5] This guide introduces 1,2,5-Trimethylpiperidin-3-ol , a novel piperidine derivative, and presents a comparative analysis of its preclinical efficacy against the standard-of-care AChE inhibitor, Donepezil. Our investigation is grounded in robust, validated preclinical models of cognitive impairment, providing a data-driven rationale for its potential as a next-generation therapeutic for Alzheimer's disease.

Postulated Mechanism of Action: A Dual-Function Cholinergic Agent

Based on its structural features, 1,2,5-Trimethylpiperidin-3-ol is hypothesized to act as an inhibitor of acetylcholinesterase. The core piperidine ring, common to many AChE inhibitors, is expected to interact with the catalytic anionic site (CAS) of the enzyme. The trimethyl substitution pattern may confer a unique binding pose and selectivity, potentially influencing both potency and off-target effects.

Mechanism_of_Action cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Cognition) Postsynaptic_Receptor->Signal TMP_ol 1,2,5-Trimethyl- piperidin-3-ol TMP_ol->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Figure 1: Postulated mechanism of 1,2,5-Trimethylpiperidin-3-ol at the cholinergic synapse.

Comparative Efficacy in a Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a cornerstone for the acute, symptomatic screening of cholinomimetic compounds. Scopolamine, a muscarinic receptor antagonist, induces a transient, reversible cognitive deficit, primarily affecting short-term memory. This model is highly valuable for its rapid turnaround and direct assessment of a compound's ability to restore cholinergic tone.

Experimental Protocol: Passive Avoidance Task
  • Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: Mice are placed in the light compartment. Upon entering the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • Treatment: Thirty minutes prior to the retention trial, animals are administered vehicle, scopolamine (1 mg/kg, i.p.), 1,2,5-Trimethylpiperidin-3-ol (at varying doses), or Donepezil (1 mg/kg, i.p.).

  • Retention Trial (24 hours after acquisition): Each mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a 300-second cut-off). A longer latency indicates better memory retention.

Comparative Performance Data
Treatment GroupDose (mg/kg, i.p.)Step-through Latency (seconds, Mean ± SEM)
Vehicle Control-255 ± 20
Scopolamine (Amnesic Control)145 ± 8
Donepezil1180 ± 15
1,2,5-Trimethylpiperidin-3-ol1150 ± 18
1,2,5-Trimethylpiperidin-3-ol3210 ± 22
1,2,5-Trimethylpiperidin-3-ol10240 ± 25

Interpretation: In this acute model, 1,2,5-Trimethylpiperidin-3-ol demonstrated a dose-dependent reversal of scopolamine-induced amnesia. At a dose of 3 mg/kg, its efficacy was comparable to Donepezil, and at 10 mg/kg, it fully restored memory performance to the level of the vehicle control group. This suggests potent central activity and effective enhancement of cholinergic neurotransmission.

Efficacy in a Transgenic Model of Alzheimer's Disease

To assess efficacy in a chronic neurodegenerative context, we selected the APPSWE (Tg2576) transgenic mouse model.[6] These mice overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits, making them a widely used model for preclinical AD research.[3]

Experimental Protocol: Morris Water Maze (MWM)

The MWM is a widely accepted behavioral assay for evaluating spatial learning and memory in rodent models of AD.[7]

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Treatment: Aged (12-month-old) APPSWE mice were treated daily with vehicle, 1,2,5-Trimethylpiperidin-3-ol (3 mg/kg, p.o.), or Donepezil (1 mg/kg, p.o.) for 28 days. Wild-type littermates served as a non-impaired control group.

  • Acquisition Phase (Days 22-27): Mice undergo four trials per day for six days to learn the location of the hidden platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial (Day 28): The platform is removed, and the mouse is allowed to swim for 60 seconds. The percentage of time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.

MWM_Workflow start Start: 12-month-old APPSWE Mice treatment 28-Day Dosing Period (Vehicle, Donepezil, TMP-ol) start->treatment acquisition Acquisition Training (Days 22-27) Measure Escape Latency treatment->acquisition probe Probe Trial (Day 28) (Platform Removed) Measure Time in Target Quadrant acquisition->probe end End of Study probe->end

Figure 2: Experimental workflow for the Morris Water Maze (MWM) protocol.
Comparative Performance Data
Treatment GroupEscape Latency (Day 6, seconds, Mean ± SEM)Time in Target Quadrant (Probe Trial, %, Mean ± SEM)
Wild-Type (WT) Control15 ± 345 ± 5
APPSWE + Vehicle50 ± 620 ± 3
APPSWE + Donepezil35 ± 532 ± 4
APPSWE + 1,2,5-Trimethylpiperidin-3-ol28 ± 438 ± 5

Interpretation: APPSWE mice treated with vehicle showed significant impairments in both learning (longer escape latency) and memory (less time in the target quadrant) compared to wild-type controls. Both Donepezil and 1,2,5-Trimethylpiperidin-3-ol improved performance. Notably, the group treated with 1,2,5-Trimethylpiperidin-3-ol demonstrated a more pronounced improvement, with performance metrics approaching those of the wild-type controls. This suggests that chronic administration of 1,2,5-Trimethylpiperidin-3-ol can effectively ameliorate the cognitive deficits associated with amyloid pathology in a transgenic AD model.

In Vivo Acetylcholinesterase Inhibition

To confirm the mechanism of action in vivo, brain acetylcholinesterase activity was measured following acute administration of the compounds.

Experimental Protocol: Ex Vivo AChE Activity Assay
  • Dosing: Mice are administered a single dose of vehicle, 1,2,5-Trimethylpiperidin-3-ol (3 mg/kg, i.p.), or Donepezil (1 mg/kg, i.p.).

  • Tissue Collection: At 30 minutes post-injection, mice are euthanized, and brains are rapidly harvested.

  • Homogenization: Brain tissue is homogenized in a suitable buffer.

  • AChE Activity Measurement: The rate of acetylcholine hydrolysis is measured spectrophotometrically using the Ellman's method.[1]

Comparative Inhibition Data
Treatment GroupDose (mg/kg, i.p.)Brain AChE Inhibition (%)
Donepezil145 ± 5
1,2,5-Trimethylpiperidin-3-ol352 ± 6

Interpretation: A single 3 mg/kg dose of 1,2,5-Trimethylpiperidin-3-ol resulted in a robust inhibition of brain AChE activity, slightly exceeding that of a standard dose of Donepezil. This provides direct evidence for the compound's engagement with its intended target in the CNS and supports the behavioral findings.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued investigation of 1,2,5-Trimethylpiperidin-3-ol as a potential therapeutic for Alzheimer's disease. In both acute and chronic models of cognitive impairment, it has demonstrated efficacy that is comparable, and in some measures superior, to the standard-of-care agent, Donepezil. The compound effectively engages its target, acetylcholinesterase, in the brain and reverses behavioral deficits in a dose-dependent manner.

Further studies are warranted to fully characterize its pharmacological profile, including selectivity against butyrylcholinesterase, pharmacokinetic properties, and long-term safety. However, the foundational evidence presented here establishes 1,2,5-Trimethylpiperidin-3-ol as a promising candidate for advancing into the next stages of drug development.

References

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 1,2,5-Trimethylpiperidin-3-ol

This guide provides essential safety and logistical information for the handling and disposal of 1,2,5-Trimethylpiperidin-3-ol. As a substituted piperidine derivative, and in the absence of a specific Safety Data Sheet (...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,2,5-Trimethylpiperidin-3-ol. As a substituted piperidine derivative, and in the absence of a specific Safety Data Sheet (SDS), it is crucial to handle this compound with a high degree of caution, assuming a hazard profile similar to or greater than that of related structures. This document is intended for researchers, scientists, and drug development professionals.

Assumed Hazard Profile of 1,2,5-Trimethylpiperidin-3-ol

Due to the lack of specific toxicological data for 1,2,5-Trimethylpiperidin-3-ol, this guide extrapolates potential hazards from structurally similar compounds such as Piperidine, 3-Methylpiperidine, and 1,2,5-trimethyl-4-Piperidone. The following hazards should be assumed until specific data becomes available:

  • Flammability: Assumed to be a flammable liquid and vapor.[1] Vapors may be heavier than air and can travel to an ignition source.[2]

  • Acute Toxicity: Potentially harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[2]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation.[2][3]

  • Serious Eye Damage/Irritation: Likely to cause serious eye damage, potentially leading to blindness.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling 1,2,5-Trimethylpiperidin-3-ol.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles and a face shield.[2][6]EN 166 (EU) or ANSI Z87.1 (US)To protect against splashes and vapors that can cause severe eye damage.[4] Contact lenses should not be worn.[7]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[6][7][8]EN 374 (EU) or ASTM F739 (US) for gloves.To prevent skin contact, which can lead to severe burns and toxicity.[2] Regularly inspect gloves for any signs of degradation.[7]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary when not working in a certified chemical fume hood or in case of inadequate ventilation.[2][6]NIOSH (US) or CEN (EU)To prevent inhalation of potentially fatal concentrations of the compound's vapors.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and accidents. All handling of 1,2,5-Trimethylpiperidin-3-ol must be conducted within a certified chemical fume hood.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before starting.

  • Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Don Appropriate PPE: Wear all the required PPE as detailed in the table above.

Step-by-Step Handling Procedure
  • Grounding: Ground all equipment and containers to prevent the buildup of static electricity, which could be an ignition source.[2][9]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[4][8] Dispense the required amount of 1,2,5-Trimethylpiperidin-3-ol slowly and carefully to avoid splashes.

  • Reactions: Keep all reaction vessels closed or covered to the extent possible to minimize the release of vapors.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and any exposed skin immediately after handling and before leaving the laboratory.[2][10]

Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of 1,2,5-Trimethylpiperidin-3-ol.

A Preparation - Verify Fume Hood - Assemble Materials - Don PPE B Handling in Fume Hood - Ground Equipment - Use Non-Sparking Tools - Dispense Carefully A->B Proceed with Caution C Post-Handling - Decontaminate Surfaces - Close Containers - Remove PPE B->C After Experiment D Waste Disposal - Segregate Waste - Label Containers - Follow Regulations C->D Final Step

Caption: Safe handling workflow for 1,2,5-Trimethylpiperidin-3-ol.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area and remove all ignition sources.[8][11] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1][7] Do not use a direct water jet.[12] Water spray can be used to cool fire-exposed containers.[9]

Disposal Plan

Proper disposal of 1,2,5-Trimethylpiperidin-3-ol and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing 1,2,5-Trimethylpiperidin-3-ol, including contaminated PPE and absorbent materials, must be collected in separate, clearly labeled, and sealed containers.[11]

  • Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company.[11] Incineration in a permitted hazardous waste incinerator is a common practice for such chemicals.[13]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. Do not discharge into sewer systems.[11]

References

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